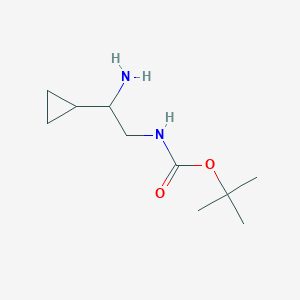
3-ブロモ-2-ヒドロキシ-4-(トリフルオロメチル)ピリジン
概要
説明
“3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is a pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular formula of “3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is C6H3BrF3NO . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for the 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical form of “3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine” is solid . The SMILES string is BrC1=C (O)N=CC=C1C (F) (F)F .科学的研究の応用
金属化反応
トリフルオロメチルピリジンは、金属化反応を通じて(トリフルオロメチル)ピリジルリチウムの調製に使用できます。 このプロセスは、合成化学における反応性中間体の作成に不可欠です .
金属有機構造体 (MOF) の合成
これらの化合物は、ガス貯蔵、分離、触媒作用において潜在的な用途を持つ多孔質材料であるMOFの合成にも関与する可能性があります .
メチオジド塩の合成
メチオジド塩は、有機合成や医薬品の中間体として、さまざまな用途があります。 トリフルオロメチルピリジンは、その生産において役割を果たす可能性があります .
アミノ化反応
これらは、さまざまな生物活性を持つ化合物を生成するために重要なアミノ化反応を通じて、アミノピリジンの調製のための反応物として機能できます .
触媒リガンド
これらのピリジンは、材料科学や医薬品において用途を持つテトラメチルビフェニルなどの複雑な有機分子の位置選択的調製のための触媒リガンドとして役立ちます .
農薬の合成
2,3-ジクロロ-5-(トリフルオロメチル)-ピリジンなどの特定の誘導体は、農薬を合成するための化学中間体として使用され、潜在的な農業用途を示しています .
医薬品中間体
トリフルオロメチルピリジンは、FDA承認薬の合成における中間体となる可能性があり、医薬品化学における重要性を示しています .
理論的研究
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding ingestion and inhalation, and using only under a chemical fume hood .
将来の方向性
作用機序
Target of Action
It’s known that the compound can potentially target the respiratory system .
Biochemical Pathways
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
生化学分析
Biochemical Properties
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydroxyl group allows it to form hydrogen bonds, while the bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For example, 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other compounds.
Cellular Effects
The effects of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can alter the expression of genes involved in oxidative stress response, potentially impacting cellular redox balance and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine exerts its effects through various binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function . For example, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but it may degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can have sustained effects on cellular function, with some changes in gene expression and enzyme activity persisting even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine vary with different dosages in animal models . At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine into more water-soluble metabolites for excretion. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is transported and distributed through various mechanisms . The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization. For example, it may be transported by organic anion transporters or bound to serum albumin in the bloodstream. The distribution of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can affect its accumulation in specific tissues or cellular compartments, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine may accumulate in the nucleus, affecting gene expression and chromatin structure. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
特性
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMEPGVXIAKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710024 | |
| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227591-86-7 | |
| Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


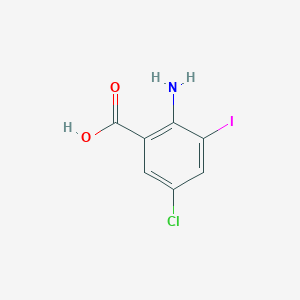


![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
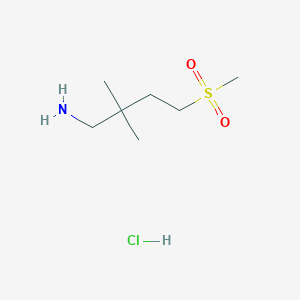

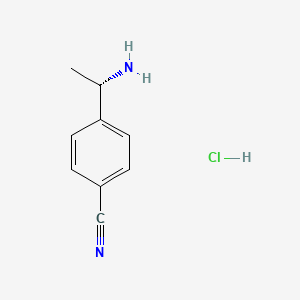


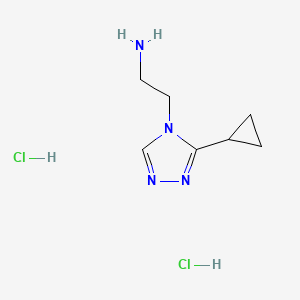
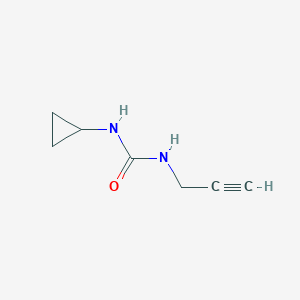
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

